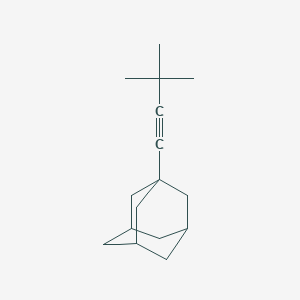

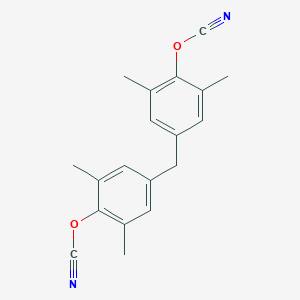

![molecular formula C9H8N2O2S B034799 Methyl 3-aminothieno[3,2-b]pyridine-2-carboxylate CAS No. 111042-90-1](/img/structure/B34799.png)

Methyl 3-aminothieno[3,2-b]pyridine-2-carboxylate

概要

説明

Synthesis Analysis

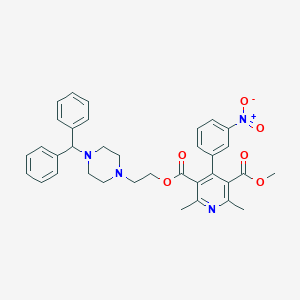

The synthesis of novel functionalized methyl 3-(hetero)arylthieno[3,2-b]pyridine-2-carboxylates, including the target compound, involves C-C Pd-catalyzed Suzuki-Miyaura cross-coupling reactions. These methodologies facilitate the attachment of various (hetero)aryl groups to the core structure, diversifying the potential applications of these compounds (Silva et al., 2021).

Molecular Structure Analysis

The molecular structure and specific features of methyl 3-aminothieno[3,2-b]pyridine-2-carboxylates have been studied through various analytical techniques, including X-ray diffraction. These studies provide insights into the compound's crystal structure, molecular packing, and the implications of substituent variations on its overall properties (Lysov et al., 2000).

Chemical Reactions and Properties

Methyl 3-aminothieno[3,2-b]pyridine-2-carboxylates participate in a range of chemical reactions, showcasing their versatility. These reactions include cyclizations and substitutions that enable the synthesis of complex derivatives with varied biological activities. The compound's reactivity with nucleophilic and electrophilic reagents leads to the formation of new functionalized thieno[2,3-b]pyridines and related structures, highlighting its utility as a precursor in synthetic chemistry (Bakavolia et al., 2007).

科学的研究の応用

Antitumor Activity : Derivatives of Methyl 3-aminothieno[3,2-b]pyridine-2-carboxylate have shown promising growth inhibitory activity against human tumor cell lines. The ortho-aminophenyl derivative, in particular, has been noted for inducing apoptosis in these cells (Queiroz et al., 2011). Additionally, novel derivatives have demonstrated potential antitumor activity in triple negative breast cancer cell lines and in ovo CAM models (Silva et al., 2021).

Anti-Inflammatory Activity : Methyl 3-hydroxythieno[2,3-b]pyridine-2-carboxylate has shown potential for anti-inflammatory activity, suggesting its applicability in treating inflammatory diseases like rheumatoid arthritis and psoriasis (Moloney, 2001).

Synthesis of New Fused Heterocyclic Systems : Studies have shown the synthesis of new fused heterocyclic systems from Methyl 3-aminothieno[3,2-b]pyridine-2-carboxylate, contributing to molecular diversity and the development of potential new classes of compounds (Aounzou et al., 2018).

Synthesis of Pyridothienopyrimidines : The compound has been used in the synthesis of pyridothienopyrimidines and related heterocyclic systems, highlighting its role in the development of novel synthetic pathways (Bakavolia et al., 2007).

Nanoliposome Applications : Compounds incorporating Methyl 3-aminothieno[3,2-b]pyridine-2-carboxylate derivatives have been studied in nanoliposomes, demonstrating promising antitumor properties and potential for future drug delivery applications (Carvalho et al., 2013).

Safety and Hazards

The compound has been classified with the GHS07 pictogram, indicating that it may be harmful if swallowed . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing hands thoroughly after handling, and wearing protective gloves/protective clothing/eye protection/face protection .

作用機序

Target of Action

Methyl 3-aminothieno[3,2-b]pyridine-2-carboxylate is a complex organic compound that has been studied for its potential biological activities

Mode of Action

It’s known that the compound can serve as a precursor in the synthesis of new pyrido[3’,2’:4,5]thieno[3,2-d]pyrimidin-4(3H)-one hybrids . These hybrids have shown a wide range of medicinal and pharmacological applications . .

Biochemical Pathways

The compound is known to be involved in the synthesis of new pyrido[3’,2’:4,5]thieno[3,2-d]pyrimidin-4(3H)-one hybrids

Result of Action

It’s known that the compound can serve as a precursor in the synthesis of new pyrido[3’,2’:4,5]thieno[3,2-d]pyrimidin-4(3H)-one hybrids , which have shown a wide range of medicinal and pharmacological applications .

特性

IUPAC Name |

methyl 3-aminothieno[3,2-b]pyridine-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2O2S/c1-13-9(12)8-6(10)7-5(14-8)3-2-4-11-7/h2-4H,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FFHLOZJKPAWEAX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C2=C(S1)C=CC=N2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20549608 | |

| Record name | Methyl 3-aminothieno[3,2-b]pyridine-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20549608 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

111042-90-1 | |

| Record name | Methyl 3-aminothieno[3,2-b]pyridine-2-carboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=111042-90-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 3-aminothieno[3,2-b]pyridine-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20549608 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What makes Methyl 3-aminothieno[3,2-b]pyridine-2-carboxylate a promising scaffold for developing new anti-cancer agents?

A1: Methyl 3-aminothieno[3,2-b]pyridine-2-carboxylate serves as a versatile starting point for synthesizing diverse compounds with promising anti-cancer activity. [, , ] This is due to its structure, allowing for various modifications at the 3-amino and 6-positions. These modifications influence the compound's interaction with biological targets and its overall efficacy. For instance, researchers have synthesized aminodi(hetero)arylamines by coupling different bromonitrobenzenes to the core structure. [] These derivatives demonstrated growth inhibitory effects against various human cancer cell lines, including breast adenocarcinoma (MCF-7), melanoma (A375-C5), non-small cell lung cancer (NCI-H460), and hepatocellular carcinoma (HepG2). [] Furthermore, studies on 6-substituted derivatives of Methyl 3-aminothieno[3,2-b]pyridine-2-carboxylate have explored their anti-hepatocellular carcinoma activity. [, ] These studies highlight the potential of this scaffold for developing novel anti-cancer therapies.

Q2: How does the structure of aminodi(hetero)arylamines derived from Methyl 3-aminothieno[3,2-b]pyridine-2-carboxylate affect their anti-cancer activity?

A2: The structure-activity relationship (SAR) of these derivatives plays a crucial role in their anti-cancer activity. Research indicates that the position of the amino group and the presence of other substituents significantly impact the compound's potency. For example, an aminodi(hetero)arylamine derivative with the NH2 group ortho to the NH and a methoxy group in the para position exhibited the most potent growth inhibitory effects against the tested cancer cell lines, with GI50 values ranging from 1.30 to 1.63 µM. [] This suggests that these specific substitutions enhance the molecule's interaction with its biological target, leading to increased anti-cancer activity.

Q3: Beyond anti-cancer activity, what other therapeutic applications are being explored for Methyl 3-aminothieno[3,2-b]pyridine-2-carboxylate derivatives?

A3: In addition to their potential as anti-cancer agents, these derivatives have also shown promise as antioxidants. [] Studies have investigated their radical scavenging activity, lipid peroxidation inhibition, and redox profiles. [] Notably, the aminodiarylamine derivative with the amino group in the para position to the NH exhibited the most potent antioxidant properties, even surpassing the activity of the standard antioxidant Trolox in certain assays. [] This finding suggests that Methyl 3-aminothieno[3,2-b]pyridine-2-carboxylate derivatives could be further explored for their potential in treating diseases associated with oxidative stress.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[[4-(Dimethylamino)phenyl]azo]-1-naphthalenesulfonyl chloride](/img/structure/B34731.png)

![6H-Furo[3,4-c]pyrazol-6-one,3,3a,4,6a-tetrahydro-4-methoxy-,(3aR,4R,6aS)-rel-(9CI)](/img/structure/B34733.png)